![molecular formula C8H8OS B7884717 4-(2-THIENYL)BUT-3-EN-2-ONE](/img/structure/B7884717.png)
4-(2-THIENYL)BUT-3-EN-2-ONE
Overview
Description
4-(2-THIENYL)BUT-3-EN-2-ONE is an organic compound featuring a thiophene ring attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-THIENYL)BUT-3-EN-2-ONE typically involves the reaction of thiophene derivatives with appropriate butenone precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, where thiophene is coupled with a butenone derivative under mild conditions . Another approach involves the use of sulfur-containing reagents to introduce the thiophene ring into the butenone structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: 4-(2-THIENYL)BUT-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(2-THIENYL)BUT-3-EN-2-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-THIENYL)BUT-3-EN-2-ONE involves its interaction with various molecular targets. In biological systems, it may interfere with enzyme activity or cellular processes by binding to specific proteins or receptors . The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
- 4(2-Thienyl)butyric acid
- 4(2-Thienyl)butan-2-one
- Thiophene-2-carboxaldehyde
Comparison: 4-(2-THIENYL)BUT-3-EN-2-ONE is unique due to the presence of both a thiophene ring and a butenone moiety, which imparts distinct reactivity and properties compared to its analogs. For instance, 4(2-Thienyl)butyric acid lacks the conjugated double bond present in this compound, affecting its chemical behavior and applications .
Biological Activity
4-(2-Thienyl)but-3-en-2-one, an organic compound with the molecular formula C₈H₈OS and CAS number 874-83-9, has garnered attention in various fields of research due to its unique structure and potential biological activities. This compound features a thienyl group attached to a butenone moiety, which contributes to its chemical reactivity and interaction with biological systems.
Chemical Structure and Properties
The structure of this compound includes:
- A thienyl group , which enhances its electronic properties.
- A butenone moiety , characterized by a conjugated double bond system.
These structural features are crucial for the compound's biological activity, influencing its interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity, particularly against various bacteria and fungi. It likely interferes with bacterial cell wall synthesis, preventing the formation of protective barriers essential for bacterial survival.
- Antifungal Activity : Derivatives of this compound have been synthesized and tested for their antifungal properties. For example, compounds such as 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have shown promising results in inhibiting fungal growth.
- Potential in Medicinal Chemistry : The compound serves as a lead structure for drug development due to its diverse biological activities. Its derivatives can be modified to enhance efficacy and selectivity against specific pathogens.
While detailed mechanisms of action for this compound are still under investigation, preliminary findings suggest that it may disrupt cellular processes in microorganisms by:
- Inhibiting cell wall synthesis.
- Modulating enzyme activity through interactions with specific molecular targets.
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced by comparing it to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Furyl)but-3-en-2-one | Furan derivative | Exhibits different electronic properties due to furan ring. |
4-(Benzothienyl)but-3-en-2-one | Benzothiophene | Increased stability and varied biological activity. |
4-(Pyridyl)but-3-en-2-one | Pyridine derivative | Enhanced solubility and potential as a ligand in coordination chemistry. |
These comparisons highlight how variations in heterocyclic groups influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis.
- Synthesis and Screening : Research focused on synthesizing organotin derivatives of 4-(2-Thienyl)butyric acid showed promising antifungal properties. These derivatives were effective against common fungal pathogens, suggesting potential applications in antifungal drug development.
Properties
IUPAC Name |
4-thiophen-2-ylbut-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310167 | |
Record name | 4-(2-Thienyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-83-9 | |
Record name | 4-(2-Thienyl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.